Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate is defined by its IUPAC name, which systematically describes its bicyclic framework and substituents. The nomenclature breaks down as follows:
- Bicyclo[2.2.1]heptane : A seven-membered bicyclic structure with bridge lengths of 2, 2, and 1 carbons.
- 7-Oxa : An oxygen atom replaces a carbon at the 7-position of the bicyclic system.
- 2-Methyl : A methyl group (-CH₃) is attached to the 2-position of the bicyclo structure.
- 2-Carboxylate : A methyl ester (-COOCH₃) is also bonded to the 2-position.
The CAS Registry Number for this compound is 1803604-88-7 , uniquely identifying it in chemical databases. Its molecular formula is C₉H₁₄O₃ , with a molecular weight of 170.21 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 1803604-88-7 | |
| Molecular Formula | C₉H₁₄O₃ | |
| SMILES | CC1(CC2CCC1O2)C(=O)OC |
Structural Relationship to 7-Oxabicyclo[2.2.1]heptane Derivatives
This compound belongs to the 7-oxabicyclo[2.2.1]heptane family, characterized by an oxygen atom bridging the 7-position of a norbornane-like framework. Key structural analogs include:
- 2-Methyl-7-oxabicyclo[2.2.1]heptane (CAS 16325-22-7): Lacks the carboxylate group but retains the methyl substituent.
- 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1561951-19-6): Replaces the methyl ester with a carboxylic acid group.
- Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate (CAS 17791-35-4): Lacks the 2-methyl group.
Table 2: Comparative Structural Features
The addition of two methyl-derived groups at the 2-position distinguishes this compound, enhancing steric effects and influencing reactivity.
Comparative Analysis of Exo vs Endo Stereochemical Configurations
The bicyclo[2.2.1]heptane system exhibits exo and endo stereoisomers, depending on the spatial orientation of substituents relative to the bridgehead. For this compound:
- Exo Configuration : The methyl ester group is oriented away from the longer bridge (C1-C4).
- Endo Configuration : The methyl ester group is oriented toward the longer bridge.
Stereochemical Influence :
- Synthetic Methods : The Diels-Alder reaction between furans and dienophiles often favors the endo rule , producing endo isomers under kinetic control. For example, patent US6677464B2 reports an endo:exo ratio of 95:5 using acrylic acid and furan.
- Thermodynamic Stability : Exo isomers are typically more stable due to reduced steric strain, but endo forms dominate in kinetically controlled reactions.
Figure 1: Exo vs Endo Configurations
Exo: Methyl ester oriented outward (lower steric strain).
Endo: Methyl ester oriented inward (higher steric strain but kinetically favored).
Table 3: Key Stereochemical Data
This stereochemical duality impacts applications in asymmetric synthesis and materials science, where isomer purity is critical.
Properties
IUPAC Name |
methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(8(10)11-2)5-6-3-4-7(9)12-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLXMYJPOAWQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157862 | |
| Record name | 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, 2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-88-7 | |
| Record name | 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, 2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, 2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Reaction
- Reactants: 2-Methylfuran (commercially available) and methyl 3-bromopropiolate (prepared via bromination of methyl propiolate).
- Conditions: Reflux in dry benzene for 24 hours.
- Outcome: Formation of two regioisomers with a strong preference for the major isomer (4a).
- Significance: The reaction exhibits remarkable regioselectivity, which is critical for the purity and yield of the desired product.
Ketal Formation
- Reagent: Sodium methoxide in methanol.
- Mechanism: Nucleophilic attack leading to ketal protection of the carbonyl group.
- Yield: High yield (87%) of the endo ketal product.
- Importance: This step stabilizes the intermediate for subsequent hydrolysis.
Ketal Hydrolysis
- Challenge: The ketal intermediate is notably resistant to hydrolysis due to the electron-withdrawing effect of the oxabicyclo ring.
- Effective Method: Treatment with concentrated hydrochloric acid in methanol at room temperature for 7 hours.
- Yield: 82%, superior to other methods such as perfluorosulfonic acid resin or pyridinium p-toluenesulfonate.
- Mechanistic Insight: The double bond in the bicyclic structure stabilizes the carbocation intermediate during hydrolysis, facilitating the reaction under mild conditions.
Research Findings and Comparative Analysis
| Method | Reagent/Condition | Yield (%) | Comments |
|---|---|---|---|
| Nafion-H resin (perfluorosulfonic acid) | Resin, 4 days reaction time | 68-83 | Expensive, long reaction time |
| Pyridinium p-toluenesulfonate (PPTS) | Reflux, 16 hours, large excess | <10 | Inefficient, requires large excess |
| Concentrated HCl in methanol | Room temperature, 7 hours | 82 | Simple, cost-effective, high yield; preferred method |
| Other acids on wet silica gel | Various acids, no significant conversion | 0 | Ineffective |
These findings underscore the superiority of the HCl/methanol method for ketal hydrolysis in this system.
Industrial Scale Considerations
- Scale-up: The Diels-Alder reaction and subsequent steps can be adapted for larger scale production using continuous flow reactors to improve heat and mass transfer.
- Purification: Silica gel chromatography remains the standard for laboratory scale; industrial processes may employ crystallization or distillation for purification.
- Optimization: Reaction times and solvent choices can be optimized to enhance throughput and reduce costs.
Summary of Key Preparation Steps
| Step | Reactants/Intermediates | Reaction Type | Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1 | 2-Methylfuran + Methyl 3-bromopropiolate | Diels-Alder | Reflux in benzene, 24 h | 50 | High regioselectivity |
| 2 | Diels-Alder adduct | Ketal formation | NaOMe in MeOH, room temp | 87 | Endo stereoselectivity |
| 3 | Ketal intermediate | Ketal hydrolysis | Conc. HCl in MeOH, 7 h, rt | 82 | Mild, efficient hydrolysis |
- BenchChem Product Overview and Synthesis Summary (2025).
- M. Leroy et al., "Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester," Molecules, 2018. PMC6147635.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and development. The compound can be synthesized through various methods, including the Diels-Alder reaction involving furans and olefinic or acetylenic dienophiles.
Reactivity and Functionalization
The compound exhibits versatile reactivity, allowing it to undergo several types of chemical reactions:
- Oxidation : Using agents like potassium permanganate or chromium trioxide can convert the compound into carboxylic acids or ketones.
- Reduction : Reduction reactions with lithium aluminum hydride can transform the ester group into an alcohol.
- Substitution : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety.
Biological Applications
Pharmaceutical Development
The bicyclic structure of this compound allows it to mimic natural substrates, making it valuable in pharmaceutical development. Its ability to interact with molecular targets such as enzymes and receptors can lead to the design of inhibitors that modulate biological pathways. This characteristic is particularly useful in developing drugs aimed at specific diseases where enzyme inhibition is required.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves fitting into active sites of enzymes, leading to competitive or non-competitive inhibition depending on the interaction's nature. This specificity enhances its potential as a therapeutic agent in various medical applications.
Industrial Applications
Polymer Production
In industrial settings, this compound is utilized in producing polymers and materials with tailored properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other materials that require specific performance characteristics.
Case Studies
Case Study 1: Drug Discovery
In a recent study focusing on drug design, researchers utilized this compound as a scaffold for synthesizing novel inhibitors targeting specific enzymes involved in metabolic pathways associated with cancer. The compound's ability to mimic natural substrates facilitated the design of compounds with enhanced efficacy and selectivity.
Case Study 2: Material Science
Another study investigated the use of this compound in creating advanced polymeric materials with improved thermal stability and mechanical properties. The incorporation of this compound into polymer matrices resulted in materials suitable for high-performance applications in aerospace and automotive industries.
Mechanism of Action
The mechanism by which methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Bicyclic Core
Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula : C₈H₁₁FO₃
- Molecular Weight : 174.17 g/mol
- Key Differences : Replacement of the methyl group with fluorine at position 2 introduces electronegativity, altering reactivity in nucleophilic substitutions. The compound exhibits a purity of 95% and is categorized under EN300-135943 .
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid
- Molecular Formula : C₇H₉ClO₃
- Molecular Weight : 176.60 g/mol
- Key Differences : Substitution of the methyl ester with a carboxylic acid group and chlorine at position 2 enhances polarity and acidity (pKa ~3–4). This derivative is used in peptide coupling reactions .
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Functional Group Modifications
Methyl 1-methyl-5-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Key Feature : Incorporation of a ketone group at position 5 increases electrophilicity, enabling selective reductions. This derivative was pivotal in synthesizing methyl 5-acetoxy-2-methyl-4-oxocyclohex-2-enecarboxylate , a precursor for natural product synthesis .
7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid, 6-hydroxy-, Methyl Ester
Comparative Data Table
Biological Activity
Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and implications in medicinal chemistry, providing a comprehensive overview of the current research findings.
This compound has a molecular formula of and a molecular weight of 170.21 g/mol. Its synthesis typically involves the Diels-Alder reaction, which is a powerful method for constructing bicyclic compounds. The reaction often utilizes furan derivatives and olefinic dienophiles to yield this compound efficiently.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Diels-Alder | 2-Methylfuran + Methyl-3-bromopropiolate | Reflux in dry benzene |
| 2 | Hydrolysis | HCl treatment | Room temperature |
| 3 | Purification | Silica gel chromatography | Hexane/ethyl acetate elution |
This synthetic pathway highlights the compound's accessibility for further modifications, which can enhance its biological activity.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bicyclic structure allows it to mimic natural substrates, making it a candidate for pharmaceutical development.
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : It can fit into active sites of enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
- Receptor Interaction : Preliminary studies suggest that it may act on muscarinic receptors, influencing pathways relevant to various physiological functions .
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of compounds with similar structures to this compound, revealing significant interactions with biological systems:
-
In vitro Pharmacology : A study evaluated various isomers for their activity in platelets and smooth muscle, demonstrating that certain configurations exhibit potent agonist or antagonist properties against thromboxane A2 (TXA2) pathways .
- Findings : Enantiomers with specific stereochemistry showed enhanced potency, indicating that structural variations significantly impact biological activity.
- Therapeutic Potential : Compounds with similar bicyclic frameworks have been investigated for their potential in treating conditions influenced by receptor interactions, such as cardiovascular diseases and inflammatory responses .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | Lacks methyl substitution | Less reactive due to absence of ester group |
| Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | Contains a carboxylate group | Different reactivity profile due to carboxylate presence |
| Endo-2-methyl-7-oxabicyclo[2.2.1]heptane | Stereochemical variations | Unique enthalpy characteristics affecting polymerization |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation risks (H335 hazard) .
- Storage : Store in a dry, cool environment (<28°C) away from incompatible materials .
- Spill Management : Collect spills using non-sparking tools and dispose via licensed waste services to avoid environmental contamination .
Q. How is this compound synthesized, and what are common pitfalls?
- Methodological Answer :
- Synthesis Route : Derived via peracetic acid oxidation of bicyclic precursors, followed by esterification. For analogs, Tischtschenko reactions are employed to form ester linkages .
- Optimization Tips :
- Control reaction temperature (<40°C) to avoid side reactions.
- Use anhydrous conditions to prevent hydrolysis of the ester group .
- Pitfalls : Incomplete oxidation may yield unreacted aldehyde intermediates; monitor via TLC or GC-MS .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : -NMR (δ 1.2–1.4 ppm for methyl groups; δ 4.2–4.5 ppm for ester oxygens) .
- IR : Peaks at ~1730 cm confirm the ester carbonyl group .
- Purity Assessment : HPLC with UV detection (λ = 210 nm) and ≥95% purity thresholds .
Advanced Research Questions
Q. Why do standard epoxy group detection methods fail for bicycloheptane derivatives, and how can this be resolved?
- Methodological Answer :
- Challenge : Traditional HCl/HBr titration in dioxane or pyridine fails due to steric hindrance from the bicyclic framework .
- Solution :
- Use FTIR to track epoxy ring-opening via disappearance of ~1250 cm (C-O-C stretch).
- Alternative: -NMR to monitor chemical shifts of epoxide carbons (~50–60 ppm) .
Q. How should researchers address conflicting hazard data (e.g., acute toxicity vs. "no data available") in risk assessments?
- Methodological Answer :
- Data Gaps : While H302 (oral toxicity) and H319 (eye irritation) are documented, specific organ toxicity data are absent .
- Precautionary Measures :
- Assume worst-case scenarios; conduct in vitro assays (e.g., Ames test for mutagenicity).
- Use zebrafish embryos for preliminary ecotoxicity screening .
Q. What reaction mechanisms govern the compound’s polymerization with acid anhydrides?
- Methodological Answer :
- Curing Process : Slow polymerization occurs via epoxy ring-opening by anhydrides (e.g., maleic anhydride), catalyzed by glycerol at 120–150°C .
- Kinetic Control :
- Optimize catalyst loading (1–2% glycerol) to balance crosslinking density and molecular weight.
- Monitor viscosity changes using rheometry to determine gel points .
Q. What strategies mitigate ecological risks given limited environmental toxicity data?
- Methodological Answer :
- Biodegradability : Perform OECD 301F tests to assess aerobic degradation in sludge.
- Bioaccumulation : Estimate log (predicted ~1.5) to evaluate potential lipid accumulation .
- Alternative : Replace with less persistent analogs (e.g., hydrolyzable ester groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
